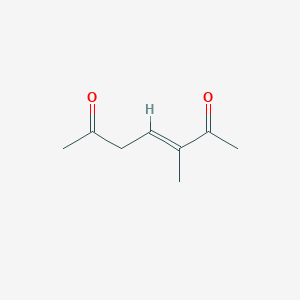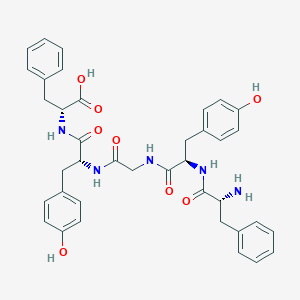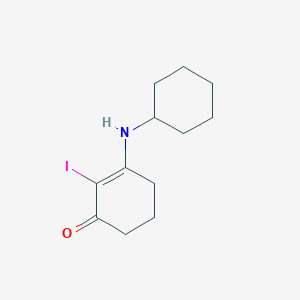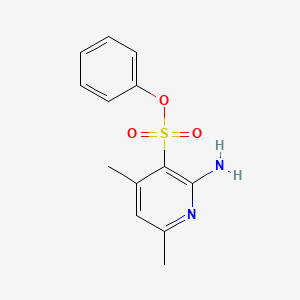
(E)-3-methylhept-3-ene-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-methylhept-3-ene-2,6-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methylhept-3-ene-2,6-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 3-methyl-2-butanone and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-methylhept-3-ene-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where substituents can be added across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(E)-3-methylhept-3-ene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-3-methylhept-3-ene-2,6-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic and electrophilic reactions, affecting biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methylheptane-2,6-dione: Lacks the double bond, resulting in different reactivity.
3-methylhept-2-ene-2,6-dione: The position of the double bond affects its chemical behavior.
3-methylhex-3-ene-2,6-dione: A shorter carbon chain alters its physical and chemical properties.
Uniqueness
(E)-3-methylhept-3-ene-2,6-dione is unique due to its specific structure, which combines a double bond with two ketone groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(E)-3-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h4H,5H2,1-3H3/b6-4+ |
Clé InChI |
LRQPBWGHPPMRQW-GQCTYLIASA-N |
SMILES isomérique |
CC(=O)C/C=C(\C)/C(=O)C |
SMILES canonique |
CC(=O)CC=C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)

![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)




![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
